Chloropentostatin, 2'

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

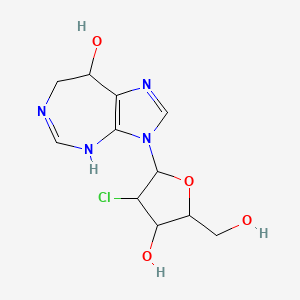

Chloropentostatin, 2', also known as Chloropentostatin, 2', is a useful research compound. Its molecular formula is C11H15ClN4O4 and its molecular weight is 302.71 g/mol. The purity is usually 95%.

The exact mass of the compound Chloropentostatin, 2' is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 376546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloropentostatin, 2' suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloropentostatin, 2' including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Hematological Cancers

- Hairy Cell Leukemia : 2'-Chloropentostatin has shown efficacy in treating hairy cell leukemia, a rare type of blood cancer. Its ability to inhibit ADA leads to increased levels of adenosine, which can induce apoptosis in malignant cells.

- Chronic Lymphoblastic Leukemia : The compound has also been investigated for its effects on chronic lymphoblastic leukemia, where it may enhance therapeutic outcomes when combined with other agents.

- Waldenstrom’s Macroglobulinemia : Preliminary studies suggest that 2'-Chloropentostatin could be beneficial in managing this condition due to its immunomodulatory effects.

Antiviral Properties

2'-Chloropentostatin has demonstrated activity against several RNA viruses, including the measles virus. The compound's structural similarity to adenosine allows it to interfere with viral replication processes .

Biosynthesis Insights

Recent studies have elucidated the biosynthetic pathway of 2'-Chloropentostatin, identifying a gene cluster essential for its production in Actinomadura sp. . Understanding this pathway not only enhances the potential for synthetic biology applications but also opens avenues for the development of novel antibiotics through combinatorial biosynthesis.

Case Study: Efficacy Against Viral Infections

A study highlighted the use of 2'-Chloropentostatin in vitro against the measles virus, demonstrating a significant reduction in viral replication rates compared to controls . The findings suggest that this compound could serve as a promising candidate for further antiviral drug development.

Clinical Trials in Hematological Malignancies

Clinical trials have reported positive outcomes when using 2'-Chloropentostatin as part of combination therapies for hairy cell leukemia and other hematological malignancies. Patients exhibited improved response rates and tolerability compared to traditional therapies alone .

Comparative Data Table

| Application Area | Efficacy Evidence | Notes |

|---|---|---|

| Hairy Cell Leukemia | Significant response rates | Often used in combination with other therapies |

| Chronic Lymphoblastic Leukemia | Under investigation | Potential benefits noted in preliminary studies |

| Waldenstrom’s Macroglobulinemia | Emerging evidence | Requires further clinical validation |

| Viral Infections (Measles) | Reduced replication observed | Promising antiviral candidate |

Conclusion and Future Directions

The multifaceted applications of 2'-Chloropentostatin highlight its potential as a valuable therapeutic agent in oncology and virology. Ongoing research into its biosynthesis and mechanism of action will likely yield further insights, paving the way for innovative treatment strategies. Future studies should focus on optimizing its use in clinical settings and exploring its efficacy against a broader range of pathogens and malignancies.

Eigenschaften

Molekularformel |

C11H15ClN4O4 |

|---|---|

Molekulargewicht |

302.71 g/mol |

IUPAC-Name |

3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H15ClN4O4/c12-7-9(19)6(2-17)20-11(7)16-4-15-8-5(18)1-13-3-14-10(8)16/h3-7,9,11,17-19H,1-2H2,(H,13,14) |

InChI-Schlüssel |

JYWSHPMZFVPRRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O |

Synonyme |

2'-chloro-2'-deoxycoformycin 2'-chloropentostatin 2'-CldCF adechlorin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.